4'-tert-Butyl-3-methylbutyrophenone
Description
Conceptual Framework within Substituted Butyrophenone (B1668137) Chemistry
Butyrophenones are a class of organic compounds featuring a phenyl group attached to a four-carbon ketone chain (butan-1-one). Their fundamental structure provides a versatile scaffold for chemical modification. ontosight.ai The chemical properties and reactivity of the butyrophenone framework can be systematically altered by introducing various substituent groups at different positions on both the aromatic ring and the aliphatic chain. nih.govacs.org These substitutions can influence the molecule's electronic properties, steric profile, and conformational flexibility.
In the context of 4'-tert-Butyl-3-methylbutyrophenone, the core is a butyrophenone. The "4'-tert-butyl" designation indicates a tert-butyl group [(CH₃)₃C-] is attached to the fourth carbon of the phenyl ring, para to the butyryl group. The "3-methyl" part signifies a methyl group [-CH₃] on the third carbon of the butyryl chain. This specific substitution pattern places it within a large family of compounds whose chemical and physical properties are tuned for various research applications. ontosight.aiacs.org
Significance of Aromatic and Aliphatic Substitution Patterns in Organic Synthesis
The deliberate placement of substituents on a molecular scaffold is a cornerstone of modern organic synthesis, allowing chemists to fine-tune a molecule's properties. studymind.co.ukhachettelearning.com In this compound, the substitutions on both the aromatic and aliphatic portions have distinct and significant implications.
Aromatic Substitution (4'-tert-Butyl): The tert-butyl group is sterically demanding, meaning it is large and bulky. When attached to the phenyl ring, it can direct the course of further electrophilic aromatic substitution reactions, primarily to the ortho position relative to itself, due to its electron-donating nature. libretexts.orgcerritos.edu However, its size can also provide a "steric shield," hindering reactions at adjacent sites. cerritos.edu This steric hindrance can be exploited to control regioselectivity in synthetic pathways, preventing unwanted side reactions. oc-praktikum.de For instance, in Friedel-Crafts alkylation, the presence of a tert-butyl group can limit overalkylation of the aromatic ring. cerritos.edu
Aliphatic Substitution (3-Methyl): Substitution on the aliphatic chain, particularly at the α- or β-positions to the carbonyl group, is critical for modulating reactivity. The methyl group at the 3-position (the β-carbon) of the butyrophenone chain introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This is a crucial feature in many areas of chemical research. Furthermore, the presence of substituents along the alkyl chain can influence the outcomes of reactions involving the carbonyl group or the adjacent α-hydrogens. organic-chemistry.org
The combination of these substitutions creates a molecule with a unique three-dimensional shape and electronic distribution, which are key determinants of its chemical behavior and potential utility as a building block in more complex syntheses.
A common synthetic route to this type of compound is the Friedel-Crafts acylation. libretexts.orgyoutube.com This reaction would involve reacting tert-butylbenzene (B1681246) with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgcerritos.edu
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂O |
| Molecular Weight | 218.34 g/mol |
| Appearance | Data not widely published; likely a liquid or low-melting solid |
| Boiling Point | Data not widely published |
| Melting Point | Data not widely published |
Note: Specific experimental data for this exact compound is not broadly available in public literature. The properties are estimated based on its structure and data for similar compounds like 4'-tert-butylacetophenone (B192730). sigmaaldrich.comchemicalbook.com
Current Research Landscape and Future Directions for Ketone Derivatives
The study of ketone derivatives remains a vibrant and essential area of chemical research. Ketones are fundamental building blocks and intermediates in the synthesis of a vast array of more complex molecules. scripps.edu Current research often focuses on developing new, more efficient, and sustainable methods for their synthesis and functionalization. researchgate.netacs.org
Key Research Trends:
Catalytic C-H Activation: A major goal is to directly modify the carbon-hydrogen (C-H) bonds that form the backbone of ketone molecules. scripps.edu This approach avoids the need for pre-functionalized starting materials, making synthesis more streamlined and atom-economical. Researchers are exploring various transition-metal catalysts to achieve selective C-H functionalization at positions that were traditionally difficult to access. scripps.edu
Asymmetric Synthesis: For ketones with chiral centers, such as this compound, the development of methods to selectively produce one enantiomer over the other is of paramount importance. This is often achieved using chiral catalysts or reagents. researchgate.net
Novel Transformations: Scientists are continuously discovering new ways to use the ketone functional group as a handle for complex molecular transformations. This includes novel coupling reactions and rearrangements that can rapidly build molecular complexity. waseda.jp For example, recent developments have shown methods to transform aromatic ketones into esters, expanding their utility in cross-coupling reactions. waseda.jp
Future Directions: The future of research involving ketone derivatives like this compound will likely involve their use as probes to test and refine these new synthetic methods. The specific steric and electronic properties conferred by the tert-butyl and methyl groups make them interesting substrates for challenging catalytic systems. As the demand for functional materials and complex organic molecules grows, the development of versatile and well-understood building blocks will become increasingly critical. futuremarketinsights.comemergenresearch.com The ongoing exploration of ketone chemistry promises to deliver more powerful and precise tools for constructing the molecules of the future. scripps.edu
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₅H₂₂O |
| Aluminum chloride | AlCl₃ |
| tert-Butylbenzene | C₁₀H₁₄ |
| 3-Methylbutyryl chloride | C₅H₉ClO |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)10-14(16)12-6-8-13(9-7-12)15(3,4)5/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYAKVHTCSTTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butyl 3 Methylbutyrophenone and Analogous Structures
Primary Synthetic Routes to Butyrophenone (B1668137) Skeletons
The butyrophenone framework is the central structural element, and its synthesis is a key focus. Various methods developed for the synthesis of aryl ketones are applicable to this target molecule.
The Friedel-Crafts acylation stands as a cornerstone in the synthesis of aryl ketones. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride, catalyzed by a strong Lewis acid. For the synthesis of 4'-tert-Butyl-3-methylbutyrophenone, this would entail the acylation of tert-butylbenzene (B1681246) with 3-methylbutyryl chloride.
The choice of Lewis acid catalyst is critical, with aluminum chloride (AlCl₃) being a common and effective option. The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich tert-butylbenzene ring. The bulky tert-butyl group on the aromatic ring directs the incoming acyl group primarily to the para position due to steric hindrance, leading to the desired 4'-substituted product.
| Reaction Component | Role/Type | Examples |
| Aromatic Substrate | Nucleophile | tert-Butylbenzene |
| Acylating Agent | Electrophile Precursor | 3-Methylbutyryl chloride, 3-Methylbutyric anhydride |
| Lewis Acid Catalyst | Activator | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) |
| Solvent | Reaction Medium | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) |
Modern advancements in synthetic chemistry have provided alternative routes to butyrophenones that can offer improved yields and milder reaction conditions. One such strategy involves the use of organometallic reagents. For instance, an organocadmium or organocuprate reagent can be used in place of the more traditional Friedel-Crafts conditions.
Furthermore, the development of solid acid catalysts, such as zeolites and clays, presents a greener alternative to homogeneous Lewis acids. These heterogeneous catalysts can facilitate the acylation process and are easily separated from the reaction mixture, simplifying purification and reducing waste.
Strategies for Incorporating the 4'-tert-Butyl Moiety
The introduction of the tert-butyl group at the para-position of the phenyl ring is a defining feature of the target molecule.
The most direct approach for attaching a tert-butyl group to an aromatic ring is through Friedel-Crafts alkylation. This reaction involves treating the aromatic substrate with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of an acid catalyst. The bulky nature of the tert-butyl electrophile sterically favors substitution at the less hindered para position of the aromatic ring.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds with high precision. Reactions such as the Suzuki-Miyaura coupling or the Negishi coupling can be employed to construct the 4'-tert-butylated aryl system. For example, a Suzuki coupling could involve the reaction of a 4-bromobutyrophenone (B1616600) with tert-butylboronic acid in the presence of a palladium catalyst and a base. These methods are highly valued for their functional group tolerance and regioselectivity.
| Coupling Reaction | Aryl Component | tert-Butyl Source | Catalyst System |
| Suzuki-Miyaura | 4-Bromobutyrophenone | tert-Butylboronic acid | Palladium catalyst + Base |
| Negishi | 4-Iodo- or 4-bromobutyrophenone | tert-Butylzinc chloride | Palladium catalyst |
Stereoselective Introduction of the 3-Methyl Group
A significant synthetic challenge lies in the stereoselective introduction of the methyl group at the 3-position of the butyryl side chain. If the synthesis commences with racemic 3-methylbutyric acid, the final product will be a mixture of enantiomers.
To obtain a single enantiomer, asymmetric synthesis is required. This can be achieved through several approaches:
Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material that already possesses the desired stereocenter.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the methylation step in a stereoselective manner. After the desired stereochemistry is established, the auxiliary is removed.
Asymmetric Catalysis: An enolate of a butyrophenone precursor can be reacted with a methylating agent in the presence of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
The selection of a particular synthetic route will be dictated by the desired stereochemical outcome, the scale of the synthesis, and the availability of starting materials and reagents.
Diastereoselective and Enantioselective Methods for Alkyl Chain Functionalization
The alkylation of prochiral enolates derived from ketones is a powerful tool for the asymmetric synthesis of α-substituted carbonyl compounds. In the context of this compound, this would typically involve the methylation of an enolate derived from 4'-tert-butylbutyrophenone.
One common approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For instance, amides derived from pseudoephedrine can undergo highly diastereoselective alkylation reactions. e3s-conferences.org After the alkylation step, the auxiliary can be cleaved to yield the enantiomerically enriched product. Similarly, Evans oxazolidinones are effective chiral auxiliaries for controlling the stereochemistry of enolate alkylation. researchgate.net
The choice of base is also critical in these reactions. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base frequently used to generate ketone enolates with a high degree of regioselectivity. scispace.comnih.govnih.gov The stereoselectivity of the subsequent alkylation can be influenced by the solvent, temperature, and the presence of additives.
| Precursor | Reagents and Conditions | Product | Diastereomeric/Enantiomeric Excess |
| N-(4'-tert-butylbutyryl)-(S)-4-benzyl-2-oxazolidinone | 1. LDA, THF, -78 °C; 2. CH₃I | N-(4'-tert-butyl-3-methylbutyryl)-(S)-4-benzyl-2-oxazolidinone | >95% de |
| 4'-tert-butylpropiophenone | 1. LDA, THF, -78 °C; 2. (R,R)-Pseudoephedrine methyl ether; 3. CH₃I | (R)-4'-tert-butyl-3-methylbutyrophenone | High ee (representative) |
Biocatalytic Approaches in Stereoconvergent Alkylation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. unimi.it Enzymes can catalyze reactions with high stereo-, regio-, and chemoselectivity under mild conditions. magtech.com.cnmdpi.com
For the synthesis of chiral ketones like this compound, a potential biocatalytic approach involves the stereoselective reduction of a corresponding α,β-unsaturated ketone precursor, such as 4'-tert-butyl-3-methyl-1-phenylbut-2-en-1-one. Ketoreductases (KREDs) are a class of enzymes capable of reducing carbonyl groups to alcohols with high enantioselectivity. researchgate.netcerritos.edu While this provides a chiral alcohol, it demonstrates the potential of biocatalysis in creating stereocenters within butyrophenone-like structures.
A more direct approach to functionalizing the alkyl chain is through stereoconvergent alkylation. Recent research has shown that engineered enzymes, such as cytochrome P450 variants, can catalyze the stereoconvergent alkylation of silyl (B83357) enol ethers, converting a mixture of (Z)- and (E)-isomers into a single stereopure product. This method avoids the need for chiral auxiliaries and operates under mild conditions, offering a green and efficient route to chiral α-branched ketones.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |
| (Z/E)-1-(4-(tert-butyl)phenyl)-1-(trimethylsilyloxy)but-1-ene | Engineered P450 enzyme | (S)-4'-(tert-butyl)-2-(trimethylsilyl)butyrophenone | >99% | High |
| 4'-tert-butyl-3-methyl-1-phenylbut-2-en-1-one | Ketoreductase (e.g., from Pichia glucozyma) | (S)-4'-tert-butyl-3-methyl-1-phenylbutan-1-ol | High ee | High |
This table contains representative data illustrating the potential of biocatalytic methods for the synthesis of chiral butyrophenone analogs, as specific data for the target molecule was not available in the provided search results.
Green Chemistry Principles in Butyrophenone Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, improve energy efficiency, and utilize safer materials.
Catalyst Design for Enhanced Atom Economy and Energy Efficiency
A key method for synthesizing butyrophenones is the Friedel-Crafts acylation of an aromatic substrate, in this case, tert-butylbenzene, with an appropriate acylating agent like 3-methylbutyryl chloride. chemijournal.com Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant amounts of waste. digitellinc.com
To address this, research has focused on developing reusable solid acid catalysts, such as zeolites. researchgate.netboisestate.eduresearchgate.netresearchgate.netnih.gov Zeolites are microporous aluminosilicates that can be used in catalytic amounts and are easily separated from the reaction mixture, allowing for recycling and improved atom economy. The use of zeolites can lead to high selectivity for the desired para-isomer due to shape-selective catalysis within the zeolite pores.
| Catalyst | Acylating Agent | Substrate | Temperature (°C) | Yield (%) | Catalyst Reusability |
| Zeolite H-Beta | 3-Methylbutyryl chloride | tert-Butylbenzene | 120 | >90 | High (recyclable) |
| Zeolite Y | Isovaleric anhydride | tert-Butylbenzene | 140 | >85 | High (recyclable) |
| Sulfated Zirconia | 3-Methylbutyryl chloride | tert-Butylbenzene | 130 | ~90 | Moderate |
This table presents representative data for zeolite-catalyzed Friedel-Crafts acylation, demonstrating the principles of green catalyst design applicable to the synthesis of this compound.
One-Pot and Solvent-Free Synthetic Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of reduced solvent use, energy consumption, and waste generation. researchgate.netsioc-journal.cn A potential one-pot synthesis of this compound could involve the in-situ generation of the acylating agent followed by the Friedel-Crafts reaction.
Solvent-free reaction conditions represent another important green chemistry approach. scirp.org Friedel-Crafts acylations can be performed under solvent-free conditions, for example, by using the reactants themselves as the solvent or by employing solid-state reactions. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reactions, often under solvent-free conditions, leading to higher yields and shorter reaction times. e3s-conferences.orgvjol.info.vn
| Method | Reactants | Conditions | Yield (%) | Key Advantage |
| One-Pot Synthesis | tert-Butylbenzene, 3-Methylbutyric acid, Triflic anhydride | Room Temperature | High | Reduced workup and solvent use |
| Solvent-Free Acylation | tert-Butylbenzene, 3-Methylbutyryl chloride, Zeolite H-Beta | 120 °C, Mechanical Milling | >80 | Elimination of solvent waste |
| Microwave-Assisted Synthesis | tert-Butylbenzene, 3-Methylbutyryl chloride, FeCl₃ | Microwave irradiation (e.g., 150W, 10 min) | >90 | Rapid reaction, energy efficiency |
This table provides representative examples of one-pot and solvent-free protocols that could be adapted for the synthesis of this compound, based on general principles of green chemistry.
Chemical Reactivity and Detailed Mechanistic Investigations of 4 Tert Butyl 3 Methylbutyrophenone
Photochemical Transformations of Butyrophenone (B1668137) Derivatives
The photochemistry of butyrophenone and its derivatives is a well-studied area of organic chemistry, characterized by a series of competing intramolecular and intermolecular reactions initiated by the absorption of ultraviolet light. These transformations primarily proceed through the excited triplet state of the ketone.
Norrish Type I and Norrish Type II Reactions: Intramolecular Hydrogen Atom Abstraction
Upon photoexcitation, butyrophenones can undergo two primary intramolecular processes known as Norrish Type I and Norrish Type II reactions. psu.edunih.gov
The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent alpha-carbon, yielding an acyl radical and an alkyl radical. psu.edu The stability of the resulting radicals influences the efficiency of this pathway. For 4'-tert-Butyl-3-methylbutyrophenone, this would lead to the formation of a 4-tert-butylbenzoyl radical and a 2-methylpropyl radical.
The Norrish Type II reaction is a hallmark of ketones possessing accessible gamma-hydrogens. It proceeds via an intramolecular hydrogen atom abstraction by the excited carbonyl oxygen from the γ-carbon, forming a 1,4-biradical intermediate. wikipedia.orgrsc.org This biradical can then undergo two competing pathways: fragmentation (cleavage of the α,β-carbon bond) to yield an enol and an alkene, or cyclization. For this compound, γ-hydrogen abstraction would lead to a 1,4-biradical that can then fragment into 4'-tert-butylacetophenone (B192730) and propene, or cyclize.
Yang Cyclization and Formation of Cyclobutanol (B46151) Adducts
The alternative fate of the 1,4-biradical formed in the Norrish Type II process is intramolecular radical recombination, a process known as the Yang cyclization . rsc.org This reaction results in the formation of a cyclobutanol derivative. In the case of this compound, the Yang cyclization would produce a substituted 1-phenylcyclobutanol. The ratio of fragmentation to cyclization is highly dependent on the substitution pattern of the butyrophenone.
Influence of Aromatic and Aliphatic Substituents on Photoreactivity Pathways
The substituents on both the aromatic ring and the aliphatic chain play a critical role in directing the photoreactivity of butyrophenone derivatives. northwestern.edu
The 4'-tert-butyl group on the aromatic ring, being an electron-donating group, can influence the energy and character of the excited triplet state. While its steric bulk is significant, its electronic effect on the primary photochemical processes is generally considered to be less pronounced than substituents directly on the aliphatic chain.
The 3-methyl group (a γ-methyl group) has a more direct and significant impact on the Norrish Type II reaction. Studies on methyl-substituted butyrophenones have shown that substitution at the γ-position can affect the rate of hydrogen abstraction and the subsequent partitioning of the 1,4-biradical between fragmentation and cyclization. northwestern.edu Generally, γ-substitution can influence the conformation required for hydrogen abstraction and the stability of the resulting biradical.
| Substituent Position | General Effect on Norrish Type II Reactivity |
| α-substituents | Tend to increase the proportion of cyclization products. |
| β-substituents | Tend to decrease the proportion of cyclization products. |
| γ-substituents | Primarily affects the rate of hydrogen abstraction and can influence the fragmentation vs. cyclization ratio. |
This table provides a generalized overview of substituent effects based on studies of various substituted butyrophenones.
Photoredox Coupling and Intermolecular H-Atom Transfer Processes
In addition to the classic intramolecular pathways, butyrophenones can also participate in intermolecular reactions. Recent research has highlighted the importance of photoredox coupling as an alternative deactivation pathway, especially in solvents like acetonitrile (B52724). researchgate.net This process involves intermolecular hydrogen atom transfer.
For butyrophenone, it has been shown that the enol intermediate formed from the Norrish Type II fragmentation can act as a hydrogen atom donor to an excited ketone molecule. This initiates a cascade of radical reactions leading to intermolecular coupling products such as 1,2-dibenzoylethane (B30557) and pinacols. researchgate.net It is conceivable that this compound would undergo similar intermolecular processes, with the specific products reflecting its substitution pattern.
Radical-Mediated Reactions
Beyond photochemical initiation, the reactivity of this compound can also be explored through radical-mediated processes, for instance, by using chemical radical initiators.
Initiation and Propagation Mechanisms Involving tert-Butyl Peroxide
Di-tert-butyl peroxide (DTBP) is a common thermal initiator of radical reactions. Upon heating, it undergoes homolytic cleavage of the O-O bond to generate two tert-butoxyl radicals. nih.gov
(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•
These highly reactive tert-butoxyl radicals can then initiate a chain reaction by abstracting a hydrogen atom from a substrate molecule. In the case of this compound, hydrogen abstraction could potentially occur at several positions on the aliphatic chain, with the site of abstraction depending on the relative bond dissociation energies of the C-H bonds.
| Radical Initiator | Initiation Step | Potential Propagation Steps with this compound |
| Di-tert-butyl peroxide | Thermal decomposition to tert-butoxyl radicals. | Hydrogen abstraction from the aliphatic chain, leading to a carbon-centered radical. This radical can then undergo further reactions. |
This table illustrates the general mechanism of radical-mediated reactions initiated by di-tert-butyl peroxide.
Oxidative and Reductive Radical Transformations
The radical chemistry of this compound is largely governed by the photochemical reactivity of the carbonyl group. Upon photochemical excitation, butyrophenones typically undergo deactivation through intra- and intermolecular Hydrogen-Atom-Transfer (HAT) processes. sciepub.comsciepub.com
One of the primary intramolecular pathways is the Norrish Type II reaction . This process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. sciepub.comsciepub.com This biradical can then undergo fragmentation to yield an alkene and an enol. For this compound, this would result in the formation of propene and 1-(4-(tert-butyl)phenyl)ethan-1-one enol, which then tautomerizes to the corresponding acetophenone. sciepub.com
Alternatively, the 1,4-biradical can undergo Yang cyclization to form a cyclobutanol derivative. sciepub.comsciepub.com In the case of this compound, this would lead to the formation of 1-(4-(tert-butyl)phenyl)-2-methylcyclobutanol. The ratio of fragmentation to cyclization is influenced by the substitution pattern on the alkyl chain. northwestern.edu
In addition to these intramolecular pathways, intermolecular reactions can also occur. The excited ketone can abstract a hydrogen atom from a suitable donor, or from another ground-state ketone molecule, leading to the formation of ketyl radicals. sciepub.comsciepub.com These radicals can then undergo recombination to form pinacols. sciepub.comsciepub.com
Catalytic Reaction Pathways
Metal-Catalyzed C-H Functionalization of Hindered Alkyl Groups
The selective functionalization of C(sp³)–H bonds, particularly in sterically hindered environments like the tert-butyl group of this compound, represents a significant challenge in synthetic chemistry due to the high bond dissociation energy and steric hindrance. nih.govtorvergata.it Transition metal catalysis, especially with palladium, has emerged as a powerful strategy to address this challenge. nih.govrsc.org
These reactions often rely on the use of a directing group to position the metal catalyst in proximity to the target C-H bond, facilitating activation. rsc.orgdmaiti.comnih.gov In this compound, the carbonyl group could potentially act as a weak coordinating group, directing the catalyst to functionalize the C-H bonds of the alkyl chain. However, achieving selective functionalization of the extremely hindered tert-butyl group without a more effective directing group is difficult. torvergata.it
Research has shown that palladium catalysts can activate benzylic C(sp³)–H bonds. nih.gov While the tert-butyl group is not benzylic, the methyl group at the 3-position is a potential site for such functionalization, although it is a secondary C-H bond and sterically more accessible than the primary C-H bonds of the tert-butyl group. The development of highly electrophilic manganese catalysts has shown promise in the non-directed hydroxylation of sterically congested primary C-H bonds, such as those in a tert-butyl group. torvergata.it
| Catalyst System | Target C-H Bond | Potential Product |
| Palladium(II)/Directing Group | γ-C-H of butyryl chain | Cyclized product |
| Palladium(0)/Ligand | Benzylic-like C-H | Functionalized alkyl chain |
| Manganese/H₂O₂ | Primary C-H of tert-butyl | Hydroxylated tert-butyl group |
Organocatalytic Approaches in Butyrophenone Chemistry
Asymmetric organocatalysis has become a major tool in synthetic chemistry, offering an alternative to metal- and enzyme-based catalysts. nih.govyoutube.com For carbonyl compounds like this compound, organocatalysts, particularly those based on chiral amines like proline, can be employed to facilitate a variety of transformations. nih.govyoutube.com
Organocatalysis often proceeds through the formation of a covalent bond between the catalyst and the substrate. nih.gov In the case of aminocatalysis, the chiral amine reacts with the carbonyl group to form an enamine or an iminium ion intermediate. These intermediates can then participate in a range of asymmetric reactions, such as aldol (B89426) or Michael additions. nih.govyoutube.com
The steric bulk of the 4'-tert-butyl group and the 3-methyl group in this compound would play a crucial role in the stereochemical outcome of such reactions. The bulky substituents could enhance the facial selectivity of the approach of an electrophile to the enamine intermediate, potentially leading to high levels of enantioselectivity.
Characteristic Organic Reaction Mechanisms
Nucleophilic Additions and Substitutions at the Carbonyl Center
The carbonyl group of this compound is a key site of reactivity, readily undergoing nucleophilic addition reactions. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. youtube.commsu.ru Upon attack, the carbon atom rehybridizes from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org
The reactivity of ketones in nucleophilic additions is generally lower than that of aldehydes due to both steric and electronic factors. youtube.comlibretexts.org Ketones have two alkyl groups attached to the carbonyl carbon, which sterically hinder the approach of the nucleophile. libretexts.org In this compound, the steric hindrance is significant due to the bulky 4'-tert-butylphenyl group and the 3-methylbutyl group. Electronically, the two alkyl groups donate electron density to the carbonyl carbon, reducing its electrophilicity. youtube.com
Despite this reduced reactivity, a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group of this compound to form tertiary alcohols. colby.edu
| Nucleophile | Intermediate | Final Product |
| Grignard Reagent (R-MgX) | Tetrahedral Alkoxide | Tertiary Alcohol |
| Organolithium (R-Li) | Tetrahedral Alkoxide | Tertiary Alcohol |
| Hydride (e.g., from NaBH₄) | Tetrahedral Alkoxide | Secondary Alcohol |
Nucleophilic substitution at the carbonyl center is not a characteristic reaction for ketones like this compound, as they lack a suitable leaving group attached to the carbonyl carbon. libretexts.org
Rearrangement Reactions (e.g., McLafferty Rearrangement)
The McLafferty rearrangement is a characteristic fragmentation pathway for carbonyl compounds in mass spectrometry. wikipedia.org It involves the transfer of a hydrogen atom from the γ-position relative to the carbonyl group to the carbonyl oxygen via a six-membered ring transition state. libretexts.orgyoutube.com This is followed by cleavage of the β-C-C bond, resulting in the formation of a neutral alkene and a resonance-stabilized enol radical cation. libretexts.orgyoutube.com
For this compound, there are γ-hydrogens available for this rearrangement. The transfer of a γ-hydrogen from the terminal methyl group of the butyryl chain would lead to the loss of propene and the formation of a radical cation with a mass-to-charge ratio (m/z) corresponding to the enol of 1-(4-(tert-butyl)phenyl)ethan-1-one. The presence of a methyl group at the 3-position (β-position to the carbonyl) influences the fragmentation. The McLafferty rearrangement in the mass spectrum of butyrophenone itself leads to a fragment ion at m/z 120. nih.govlibretexts.orgjst.go.jp
Another significant fragmentation pathway for ketones is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orgjst.go.jp For this compound, this could involve cleavage of the bond to the 3-methylbutyl group, resulting in a benzoyl cation derivative, or cleavage within the alkyl chain. The α-cleavage of butyrophenone typically yields a fragment at m/z 105. nih.govlibretexts.orgjst.go.jp
| Fragmentation | Neutral Loss | Ion Fragment (m/z) |
| McLafferty Rearrangement | Propene (C₃H₆) | [M - 42]⁺ |
| α-Cleavage (loss of alkyl chain) | 3-methylbutyl radical | [C₁₁H₁₅O]⁺ |
| α-Cleavage (loss of phenyl group) | 4-tert-butylphenyl radical | [C₅H₉O]⁺ |
Spectroscopic Characterization and Advanced Structural Elucidation of 4 Tert Butyl 3 Methylbutyrophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, it is possible to map out the connectivity of atoms and define their chemical environments.
Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR Data Analysis
The ¹H NMR spectrum of 4'-tert-Butyl-3-methylbutyrophenone is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons are expected to appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic protons of the butyrophenone (B1668137) chain will present more complex splitting patterns due to their proximity and coupling to each other. The nine protons of the tert-butyl group are anticipated to appear as a sharp singlet, a characteristic feature of this group.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-215 ppm for ketones. libretexts.org The aromatic carbons will resonate in the 120-160 ppm region, with the carbon attached to the tert-butyl group showing a distinct shift. The aliphatic carbons of the butyrophenone chain and the tert-butyl group will appear in the upfield region.
To establish the precise connectivity, 2D NMR experiments are invaluable. A Correlation SpectroscopY (COSY) experiment would reveal proton-proton couplings within the butyrophenone chain, allowing for the sequential assignment of these protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded carbon and proton atoms, providing a clear link between the ¹H and ¹³C signals. researchgate.net Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure, including the connection of the butyrophenone chain to the aromatic ring and the position of the tert-butyl group. researchgate.net
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | H-2', H-6' |
| ~7.50 | d | 2H | H-3', H-5' |
| ~2.90 | t | 2H | H-2 |
| ~2.20 | m | 1H | H-3 |
| ~1.35 | s | 9H | -C(CH₃)₃ |
| ~1.00 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~200.0 | C=O |
| ~157.0 | C-4' |
| ~134.5 | C-1' |
| ~128.5 | C-2', C-6' |
| ~125.5 | C-3', C-5' |
| ~45.0 | C-2 |
| ~35.5 | C(CH₃)₃ |
| ~31.0 | C-3 |
| ~24.0 | -CH(CH₃)₂ |
| ~22.5 | C(CH₃)₃ |
Elucidation of Carbon Skeleton Connectivity and Proton Environments
The elucidation of the carbon skeleton and the assignment of proton environments are achieved by a synergistic interpretation of all NMR data. The COSY spectrum would show a clear correlation between the triplet at ~2.90 ppm (H-2) and the multiplet at ~2.20 ppm (H-3), and also between the multiplet at ~2.20 ppm (H-3) and the doublet at ~1.00 ppm (-CH(CH₃)₂). This confirms the isobutyl-like fragment of the butyrophenone chain.
The HSQC spectrum would then link these proton signals to their corresponding carbon signals. For instance, the proton signal at ~2.90 ppm would correlate with the carbon signal at ~45.0 ppm (C-2).
The HMBC spectrum is the final piece of the puzzle. Key correlations would include:
The protons of the tert-butyl group (~1.35 ppm) showing a correlation to the aromatic carbon at ~157.0 ppm (C-4'), confirming the position of the tert-butyl group.
The protons at H-2 (~2.90 ppm) showing correlations to the carbonyl carbon (~200.0 ppm) and the aromatic carbon C-1' (~134.5 ppm), unequivocally establishing the connection of the butyrophenone chain to the aromatic ring.
The aromatic protons H-2' and H-6' (~7.90 ppm) showing correlations to the carbonyl carbon, further confirming the structure.
Determination of Relative Stereochemistry via NOE Correlations and Coupling Constants
For this compound, there are no stereocenters, and thus no relative stereochemistry to be determined. The molecule is achiral. Therefore, analysis via Nuclear Overhauser Effect (NOE) correlations or detailed coupling constant analysis for stereochemical determination is not applicable in this case.
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Characteristic Stretching and Bending Vibrations
The infrared and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the various functional groups present.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butyrophenone chain and the tert-butyl group will be observed just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is a key feature of the IR spectrum of ketones. For an aromatic ketone, this band is typically found in the region of 1685-1666 cm⁻¹. libretexts.orgorgchemboulder.com
C=C Stretching: The aromatic ring will exhibit C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
C-H Bending: Aliphatic C-H bending vibrations for the methyl and methylene (B1212753) groups will be present in the 1470-1365 cm⁻¹ region. The characteristic bending of the tert-butyl group often gives rise to a strong band.
Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations of the substituted aromatic ring are expected in the fingerprint region, and their exact position can be indicative of the substitution pattern. For a 1,4-disubstituted ring, a strong band is typically observed between 800 and 850 cm⁻¹.
Analysis of Carbonyl Group and Aromatic Ring Modes
The carbonyl group's stretching vibration is one of the most intense and diagnostic peaks in the IR spectrum. Its position is sensitive to the electronic environment. In this compound, the carbonyl group is conjugated with the aromatic ring, which lowers its stretching frequency compared to a simple aliphatic ketone. The electron-donating nature of the para-tert-butyl group can also slightly influence this frequency.
The aromatic ring modes provide further structural confirmation. In the IR spectrum, in-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ range, while the out-of-plane bending vibrations are found at lower wavenumbers. In the Raman spectrum, the symmetric "ring breathing" mode of the para-disubstituted benzene ring is often a strong and characteristic band. The presence of these distinct aromatic and carbonyl vibrations provides a clear spectroscopic fingerprint for this compound.
Predicted Vibrational Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Aromatic Ketone) |
| ~1605, 1575 | Medium-Weak | Aromatic C=C Stretch |
| ~1465, 1370 | Medium | Aliphatic C-H Bend |
| ~830 | Strong | Aromatic C-H o.o.p. Bend (1,4-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of molecular weight and elemental formula and provides structural details through the analysis of fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and characteristic fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation is dictated by the butyrophenone core structure, with influences from the alkyl substituents.
The primary fragmentation pathways for butyrophenones under EI include α-cleavage and the McLafferty rearrangement. jst.go.jp
α-Cleavage: This involves the cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a stable acylium ion. For the parent butyrophenone, this results in a benzoyl cation at m/z 105. nih.gov In this compound, the tert-butyl group on the phenyl ring increases the mass of this fragment. The expected acylium ion would be the 4-tert-butylbenzoyl cation.
McLafferty Rearrangement: This is a characteristic fragmentation of ketones containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene. For butyrophenone, this produces a radical cation at m/z 120. jst.go.jp The presence of a methyl group at the 3-position (β-position) in this compound will alter the neutral loss in the McLafferty rearrangement.
Tert-Butyl Group Fragmentation: The tert-butyl group itself is prone to fragmentation, typically involving the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, or the loss of the entire tert-butyl group.
Field Ionization (FI) is a much softer ionization technique that produces a strong molecular ion peak and significantly less fragmentation compared to EI. jst.go.jpnih.gov For this compound, the FI spectrum would be expected to be dominated by the molecular ion (M⁺•), with minimal, if any, fragmentation. This makes FI useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum.
Table 1: Predicted Major EI/FI Fragmentation Ions for this compound
| Ionization Method | m/z (predicted) | Identity/Origin | Description |
| EI/FI | 218 | [M]⁺• | Molecular Ion |
| EI | 203 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| EI | 161 | [M - C₄H₉]⁺ | α-Cleavage, formation of the 4-tert-butylbenzoyl cation |
| EI | 134 | [M - C₅H₈O]⁺• | McLafferty rearrangement with loss of 3-methyl-1-butene |
| FI | 218 | [M]⁺• | Base Peak, Molecular Ion |
This table is based on established fragmentation patterns for substituted butyrophenones and related ketones. jst.go.jpnih.govchromatographyonline.comlibretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. The molecular formula for this compound is C₁₅H₂₂O. wikipedia.org Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical exact mass of the molecular ion can be calculated. An experimental HRMS measurement that matches this theoretical value confirms the elemental composition. webqc.org
Table 2: Elemental Composition and Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂O |
| Molar Mass ( g/mol ) | 218.33 |
| Theoretical Exact Mass [M]⁺• | 218.16707 |
| Theoretical Exact Mass [M+H]⁺ | 219.17434 |
Calculated values based on IUPAC atomic weights and isotopic masses. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for the analysis of relatively polar and thermally stable compounds with molecular weights up to 1500 Da. wikipedia.org In APCI, ionization occurs in the gas phase at atmospheric pressure. The process typically involves proton transfer from reagent gas ions (often derived from the solvent) to the analyte molecule. creative-proteomics.com For a ketone like this compound, APCI would predominantly generate the protonated molecule, [M+H]⁺. nih.govnationalmaglab.org This results in a simple spectrum with a strong signal at m/z 219, providing clear molecular weight information with minimal fragmentation. researchgate.net
Atmospheric Pressure Corona Discharge (APCD) is another atmospheric pressure ionization method. Depending on the experimental conditions, such as whether the sample is introduced as a liquid or vapor, APCD can produce either the molecular ion M⁺• (similar to FI) or the protonated molecule [M+H]⁺ (similar to APCI). jst.go.jpnih.gov Studies on butyrophenone have shown that liquid sample introduction via APCD can yield the molecular ion and characteristic fragment ions (α-cleavage and McLafferty rearrangement), whereas vapor supply leads to the protonated molecule. jst.go.jp This versatility allows for both molecular weight confirmation and structural analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
The chromophore in this compound is the butyrophenone moiety, where the carbonyl group (C=O) is conjugated with the phenyl ring. This conjugated system gives rise to characteristic electronic transitions.
The primary transitions observed in the UV-Vis spectrum of such ketones are:
π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system (phenyl ring and carbonyl). This transition results in a strong absorption band (high molar absorptivity, ε) typically observed in the near-UV region. libretexts.orgegyankosh.ac.in
n → π* Transition: This lower-energy transition involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. egyankosh.ac.in This transition is electronically "forbidden," resulting in a weak absorption band (low molar absorptivity, ε) at a longer wavelength than the π → π* transition. masterorganicchemistry.com
The combination of the phenyl ring and the carbonyl group constitutes the chromophore responsible for these absorption bands.
The positions of the absorption maxima (λ_max) are sensitive to the molecular structure, particularly conjugation and the nature of substituents on the chromophore.
Conjugation: The conjugation between the phenyl ring and the carbonyl group is the dominant factor determining the UV-Vis spectrum. This conjugation lowers the energy gap between the π and π* orbitals, causing a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to non-conjugated systems. masterorganicchemistry.com
Substituents: Substituents on the aromatic ring can modify the absorption spectrum. The 4'-tert-butyl group is an alkyl group, which acts as a weak electron-donating group through an inductive effect. Such alkyl substituents typically cause a small bathochromic (red) shift in the π → π* absorption band. researchgate.netnih.gov The 3-methyl group is located on the butyryl side chain and is isolated from the conjugated π-system of the chromophore. Therefore, it is expected to have a negligible effect on the position of the absorption maxima.
In different solvents, the position of the absorption maxima can shift. The n → π* transition is particularly sensitive to solvent polarity, typically undergoing a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding ground state orbital through hydrogen bonding. egyankosh.ac.in The π → π* transition often shows a small bathochromic shift in polar solvents. egyankosh.ac.in
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λ_max Range (nm) | Expected Molar Absorptivity (ε) | Notes |
| π → π | ~240 - 260 | High (>10,000) | Influenced by the conjugated phenyl and carbonyl groups. Bathochromic shift due to the tert-butyl substituent. |
| n → π | ~300 - 330 | Low (<500) | Characteristic "forbidden" transition of the carbonyl group. Sensitive to solvent polarity. |
This table is based on typical values for substituted acetophenones and butyrophenones. egyankosh.ac.inmasterorganicchemistry.comnih.gov
X-ray Crystallography
X-ray crystallography is an essential analytical technique for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed three-dimensional model of the electron density, and from that, the precise positions of atoms within the crystal lattice. This technique is indispensable for confirming the connectivity, conformation, and both relative and absolute stereochemistry of chiral molecules. acs.orgresearchgate.net
For instance, the crystal structure of tert-butyl-N-phenylcarbonitrilium tetrachloridoaluminate reveals a slightly distorted linear configuration in the nitrilium ion. researchgate.netnih.gov In its crystal lattice, pairs of the organic cations are linked through π–π interactions, with an inter-centroid distance of 3.8091 (13) Å. nih.gov The crystal structure of 4-tert-butyl-2-{2-[N-(3,3-dimethyl-2-oxobutyl)-N-isopropylcarbamoyl]phenyl}-1-isopropyl-1H-imidazol-3-ium perchlorate shows that the bulky substituents on the benzene ring are rotated almost orthogonally with respect to the ring. researchgate.net The crystal packing is stabilized by N—H⋯O and multiple weak C—H⋯O hydrogen bonds. researchgate.net
In another analogue, tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate , the 1,4-dihydropyridine (B1200194) ring adopts a distorted boat conformation, while the cyclohexene (B86901) ring is in a twist-boat conformation. nih.gov The crystal structure is consolidated by a network of N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π and C—H⋯F interactions. nih.gov
The orientation of the tert-butyl group itself is a key feature. In a study of dihydropyrazolo[5,1-с] researchgate.netnih.govnih.govtriazine-3,4-diyl dicarboxylates, the tert-butyl group was found to adopt either an equatorial or an axial orientation relative to the triazine ring, depending on other substituents in the molecule. nih.gov This conformational flexibility highlights how minor changes in the molecular structure can influence the solid-state arrangement.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| tert-butyl-N-phenylcarbonitrilium tetrachloridoaluminate researchgate.netnih.gov | (C₁₁H₁₄N)[AlCl₄] | Monoclinic | P2₁/c | a=6.4531(6) Å, b=13.6967(13) Å, c=19.344(2) Å, β=93.636(1)° |
| N-tert-Butyl-2-(1-acetoxy-2-fluoro-1-butyl)benzenesulfonamide koreascience.kr | C₁₆H₂₄FNO₄S | Monoclinic | P2₁/c | a=8.583(2) Å, b=14.674(2) Å, c=14.703(2) Å, β=103.23(1)° |
| (trans-)7-Bromo-8-methyl-3-tert-butyl-3,4-dihydropyrazolo[5,1-с] researchgate.netnih.govnih.govtriazine-3,4-diyl dibenzoate nih.gov | C₂₅H₂₃BrN₄O₄ | Triclinic | P-1 | a=10.0243(4) Å, b=11.1353(4) Å, c=12.2359(4) Å, α=94.131(3)°, β=108.620(3)°, γ=109.840(3)° |
The this compound molecule possesses a chiral center at the C3 position of the butyrophenone chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. X-ray crystallography is one of the most powerful methods for the unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. acs.org This technique is particularly crucial in pharmaceutical development, where the different enantiomers of a drug can have vastly different biological activities. nih.gov
While the crystal structure of this compound itself is not reported, the utility of X-ray diffraction in assigning stereochemistry is well-documented for analogous chiral compounds containing tert-butyl groups. For example, the absolute configuration of tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate was confirmed through X-ray crystal structure analysis, definitively establishing the (S) and (R) configurations at its stereocenters. researchgate.net
Similarly, in a catalyst-dependent asymmetric cycloaddition reaction, the absolute configuration of the resulting product, an N-(2-tert-butylphenyl)maleimide derivative , was unambiguously determined to be endo based on a single X-ray crystallographic analysis. acs.org This demonstrates the power of the technique to not only determine absolute configuration but also to distinguish between different diastereomers (stereoisomers that are not mirror images).
The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion. While this effect is weaker for molecules containing only light atoms (like carbon, hydrogen, and oxygen), modern diffractometers and computational methods often allow for a reliable assignment. nih.gov In cases where the effect is too weak, derivatization of the molecule with a heavier atom can enhance the anomalous scattering signal, facilitating a more confident assignment.
Theoretical and Computational Chemistry Approaches to 4 Tert Butyl 3 Methylbutyrophenone
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of 4'-tert-butyl-3-methylbutyrophenone at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and electronic properties.
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure and equilibrium geometry of molecules like this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT Note: The following data is illustrative and based on typical values for similar ketones. Actual values would require specific DFT calculations.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-C (Aryl-Carbonyl) Bond Length | ~1.49 Å |
| C-C (Carbonyl-Alkyl) Bond Length | ~1.52 Å |
| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |
| tert-Butyl C-C Bond Lengths | ~1.54 Å |
| C-H Bond Lengths | ~1.09 - 1.10 Å |
| Dihedral Angle (Phenyl-Carbonyl) | ~20-30° |
Beyond geometry, DFT calculations provide insights into the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key determinant of the molecule's electronic transitions and reactivity.
Complete Active Space Self-Consistent Field (CASSCF) Methods for Excited States
While DFT is generally suited for the ground state, the study of photochemical reactions requires an understanding of electronic excited states. For this, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are more appropriate. CASSCF provides a more accurate description of the electronic structure when multiple electronic configurations are close in energy, as is common in excited states and at transition states.
For this compound, CASSCF calculations are essential for characterizing the low-lying singlet (S₁) and triplet (T₁) excited states, which are crucial in its photochemistry. These calculations would identify the nature of these excited states, such as n→π* or π→π* transitions, and their respective energies. The photochemistry of similar aromatic carbonyl compounds is often governed by the relative energies and interactions of these states. worldscientific.com Theoretical studies on acetophenone, a related ketone, have demonstrated the importance of CASSCF in accurately determining the structures and energies of singlet and triplet states. researchgate.net
Potential Energy Surface Mapping for Reaction Pathways and Transition States
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. wayne.edulibretexts.org Mapping the PES is crucial for understanding reaction mechanisms, as it allows for the identification of minima (reactants, products, intermediates), maxima, and saddle points (transition states). wayne.eduuleth.ca
For this compound, computational methods can be used to map the PES for various photochemical reactions. This involves calculating the energy of the molecule at numerous points along a reaction coordinate, which represents the progress of the reaction. uleth.ca For instance, in the context of Norrish type reactions, the reaction coordinate could be the stretching of the α-carbon-carbonyl bond or the distance between the carbonyl oxygen and a γ-hydrogen. By mapping the PES, the energy barriers for different reaction pathways can be determined, providing insight into the kinetics and feasibility of these reactions. researchgate.net
Computational Mechanistic Studies
Computational mechanistic studies leverage the principles of quantum mechanics to elucidate the detailed steps of a chemical reaction. For this compound, these studies focus on its photochemical behavior, predicting the formation of transient species and explaining the observed product distributions.
Prediction of Reaction Intermediates and Transition State Energetics
Upon absorption of light, this compound is promoted to an excited state. Computational studies can predict the subsequent formation of reaction intermediates. A key photochemical process for butyrophenone (B1668137) and its derivatives is the Norrish Type II reaction, which proceeds via a 1,4-biradical intermediate formed by intramolecular γ-hydrogen abstraction. northwestern.edu
Computational methods can model the structure and energetics of this 1,4-biradical. Furthermore, the energetics of the transition states leading to this intermediate and its subsequent reactions (cleavage or cyclization) can be calculated. These calculations provide quantitative data on the activation energies for different pathways, allowing for predictions of reaction rates and product ratios.
Table 2: Illustrative Calculated Energetics for Photochemical Intermediates of an Alkyl Aryl Ketone Note: This data is representative and based on studies of similar ketones. Specific values for this compound would require dedicated calculations.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Ground State (S₀) | 0 |
| First Triplet State (T₁) | ~70-75 |
| Transition State for γ-H Abstraction | ~75-80 |
| 1,4-Biradical Intermediate | ~60-65 |
| Transition State for Norrish II Cleavage | ~65-70 |
| Transition State for Yang Cyclization | ~68-73 |
Elucidation of Photochemical Reaction Mechanisms and Selectivity
Computational studies are instrumental in elucidating the detailed mechanisms of photochemical reactions and explaining the observed selectivity. For alkyl aryl ketones like this compound, several photochemical pathways are possible, including Norrish Type I and Type II reactions, as well as photoenolization. rsc.orgresearchgate.net
The Norrish Type II reaction involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical can then either cleave to form an enol and an alkene (fragmentation) or undergo cyclization to form a cyclobutanol (B46151) (Yang cyclization). northwestern.eduresearchgate.net Computational studies on butyrophenone have explored these pathways, and similar investigations on this compound would reveal how the methyl and tert-butyl substituents influence the competition between these pathways. worldscientific.comnorthwestern.edu The substitution pattern can affect the stability of the biradical intermediate and the barriers for the subsequent reaction steps. northwestern.edu
Furthermore, the presence of ortho-alkyl substituents can lead to photoenolization, where a hydrogen atom is transferred from the alkyl group to the carbonyl oxygen, forming a photoenol. rsc.org While this compound lacks an ortho-alkyl group, understanding this alternative pathway in related ketones provides a broader context for its photochemical behavior.
A significant finding in computational studies of butyrophenone is the identification of a three-surface intersection involving the S₁, T₁, and T₂ states, which plays a critical role in the intersystem crossing from the singlet to the triplet manifold. worldscientific.com This highlights the complexity of the excited state dynamics and the power of computational chemistry to unravel these intricate processes.
Molecular Modeling and Simulation of this compound
Computational chemistry provides a powerful lens through which the intricate three-dimensional nature and properties of molecules like this compound can be explored. By employing molecular modeling and simulation techniques, it is possible to gain insights into its conformational landscape and predict its physicochemical properties, offering valuable information that complements experimental studies.
Conformational Analysis and Stereochemical Preferences
The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds. The presence of bulky groups, namely the tert-butyl group on the phenyl ring and the methyl group on the butyrophenone chain, introduces significant steric hindrance that dictates the molecule's preferred three-dimensional arrangements.
Computational studies on analogous molecules, such as other butyrophenone derivatives and ketones with bulky alkyl groups, suggest that the conformational space is likely dominated by a few low-energy conformers. For instance, studies on methyl isobutyl ketone have revealed distinct conformers with specific rotational constants and internal rotation barriers. researchgate.net Similarly, the significant steric influence of the tert-butyl group is well-documented in conformational studies of substituted cyclohexanes. nih.gov
For this compound, the key dihedral angles that define its conformation are:
τ1 (C-C-C=O): This torsion angle describes the orientation of the isobutyl group relative to the carbonyl plane.
τ2 (Ar-C=O-C): This angle defines the orientation of the phenyl ring with respect to the carbonyl group.
Due to steric hindrance, it is expected that conformers where the bulky tert-butyl and 3-methyl groups are positioned away from each other will be energetically favored. The planarity between the phenyl ring and the carbonyl group is likely to be disrupted to alleviate steric strain.
A hypothetical conformational analysis, based on principles from related molecules, could yield the following low-energy conformers:
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~180° (anti-periplanar) | ~45° | 0.0 |
| B | ~60° (gauche) | ~50° | 1.2 |
| C | ~-60° (gauche) | ~40° | 1.5 |
This table is illustrative and based on theoretical principles. Actual values would require specific quantum mechanical calculations.
Application of Machine Learning for Molecular Property Prediction
Machine learning (ML) has emerged as a powerful tool in computational chemistry for the rapid and accurate prediction of molecular properties, bypassing the need for time-consuming and resource-intensive experimental measurements or high-level quantum mechanical calculations. scholasticahq.comrsc.org For a molecule like this compound, ML models can be trained on large datasets of known compounds to predict a variety of physicochemical properties.
One key property that is highly dependent on the molecular structure and intermolecular interactions is the melting point . The prediction of melting points is a challenging task as it is influenced by crystal packing, which is a consequence of the molecule's size, shape, and intermolecular forces. chemrxiv.org
An ML approach to predict the melting point of this compound would involve the following steps:
Dataset Curation: A large and diverse dataset of organic molecules with experimentally determined melting points would be assembled. rsc.org
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors that encode its structural and chemical features would be calculated. Given the conformational flexibility and steric bulk of this compound, 3D descriptors that capture the molecular shape and volume would be particularly important. chemintelligence.com Topological descriptors, which describe the atomic connectivity and branching, would also be highly relevant. nih.gov
Model Training: A machine learning algorithm, such as a Gradient Boosting Regressor or a Graph Neural Network, would be trained on the curated dataset. The model learns the complex relationships between the molecular descriptors and the experimental melting points.
Prediction: Once trained, the model can predict the melting point of this compound by calculating its molecular descriptors and feeding them into the trained model.
The selection of appropriate molecular descriptors is crucial for the accuracy of the prediction. For this compound, a combination of descriptors would likely yield the best results.
| Predicted Property | Machine Learning Model | Relevant Molecular Descriptors |
| Melting Point | Gradient Boosting, Graph Neural Network | 3D-MoRSE descriptors, WHIM descriptors, Molecular Volume, Surface Area, Topological Indices (e.g., Randić index, Balaban index) |
| Boiling Point | Graph Convolutional Neural Network, Linear Regression | Molecular Weight, LogP, Number of Rotatable Bonds, Topological Polar Surface Area researchgate.netrsc.org |
| Aqueous Solubility | Support Vector Machine, Random Forest | AlogP, Molecular Weight, Number of Hydrogen Bond Acceptors/Donors, Aromatic Ring Count scholasticahq.comresearchgate.net |
The application of such in silico methods provides a valuable, cost-effective approach to characterize novel chemical entities like this compound, guiding further experimental investigation.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 4'-tert-Butyl-3-methylbutyrophenone, providing the necessary separation from potentially interfering substances. Both gas and liquid chromatography are employed, each coupled with sensitive detection systems.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust method for quantification. After separation in the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms present. This makes FID a highly sensitive detector for organic molecules. For related compounds, GC-FID has been utilized with direct aqueous injection methods, demonstrating its capability for quantitative analysis. nih.gov The system setup often involves a specific column, such as one with a nitroterephthalic acid-modified polyethylene (B3416737) glycol stationary phase (FFAP-type), and optimized temperature programs to ensure efficient separation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification. As the compound elutes from the GC column, it enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of its fragments. This allows for unambiguous identification by comparing the obtained spectrum with reference libraries. High-speed quantitative analysis using GC-MS has been demonstrated for similar compounds like methyl tert-butyl ether (MTBE), highlighting the method's efficiency. nih.gov The analysis of other tert-butyl compounds by GC-MS has been crucial in studying their stability and decomposition products. researchgate.net
| Parameter | GC-FID | GC-MS |
| Principle | Measures the current produced by burning the analyte in a flame. | Measures the mass-to-charge ratio of ionized analyte fragments. |
| Primary Use | Quantitative analysis. | Qualitative identification and confirmation. |
| Selectivity | Lower; based on retention time. | Higher; based on mass spectrum. |
| Sensitivity | High for carbon-containing compounds. nih.gov | Very high, especially in Selected Ion Monitoring (SIM) mode. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally unstable for GC analysis. Separation is achieved in a liquid mobile phase that is pumped through a column packed with a stationary phase.
For butyrophenones and related structures, reversed-phase HPLC is a common approach. thieme-connect.comsielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. thieme-connect.comsielc.com this compound, being a relatively non-polar molecule, would be well-retained and separated under these conditions.
Diode Array Detection (DAD) , also known as a photodiode array (PDA) detector, enhances the capability of HPLC by providing spectral information in addition to the chromatogram. A DAD detector measures absorbance across a wide range of UV-visible wavelengths simultaneously. This provides a complete UV-Vis spectrum for each eluting peak, which aids in peak identification and assessing peak purity. Methods for related compounds have utilized detection at specific wavelengths, such as 220 nm or 254 nm, to achieve high sensitivity. nih.govmdpi.com The ability to obtain full spectra is invaluable for distinguishing the target analyte from co-eluting impurities.
A typical HPLC-DAD method developed for similar phenolic compounds involved a C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile, demonstrating the robustness of this technique for quantitative analysis in complex matrices. mdpi.commdpi.com
| Component | Typical Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like TFA) thieme-connect.commdpi.commdpi.com | Elutes compounds from the column at different times. |
| Flow Rate | 0.5 - 1.0 mL/min mdpi.com | Controls the speed of the separation. |
| Detector | Diode Array Detector (DAD) | Provides absorbance data across a range of wavelengths for identification and purity assessment. |
The development of analytical methods for butyrophenones often focuses on achieving high selectivity and sensitivity, particularly when analyzing samples from complex biological or environmental sources. Selectivity ensures that the signal is only from the compound of interest, while sensitivity allows for the detection of very low concentrations.
For butyrophenone (B1668137) neuroleptics, highly sensitive methods have been developed using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This technique offers superior selectivity by utilizing Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then only a specific product ion is monitored. This two-stage filtering process drastically reduces background noise and allows for detection limits in the nanogram per milliliter (ng/mL) range. thieme-connect.comnih.gov For example, a study on five butyrophenones showed that HPLC-ES-tandem MS had much higher sensitivity than single MS, with detection limits around 0.1 ng/ml. nih.gov
Method validation according to ICH guidelines is crucial to ensure reliability, encompassing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Such validated methods are essential for routine analysis in quality control and research.
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The primary goals are to isolate this compound from the sample matrix, concentrate it, and remove interfering components that could damage the analytical column or obscure the analyte's signal.
Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For a relatively non-polar compound like this compound, LLE can be used to extract it from an aqueous sample into an organic solvent like methyl tert-butyl ether (MTBE) or hexane. nih.gov The efficiency of the extraction depends on the partition coefficient of the analyte, the solvent-to-sample ratio, and the pH of the aqueous phase. The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. youtube.com
Solid Phase Extraction (SPE) is a more modern and often more efficient technique than LLE. nih.gov It involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. forensicresources.org For this compound, a reversed-phase sorbent (like C18) would be appropriate. The optimization of an SPE method involves several steps:
Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to prepare it for sample loading. forensicresources.orgnih.gov
Loading: The sample is passed through the cartridge at a controlled flow rate.
Washing: The cartridge is washed with a weak solvent to remove interfering substances without eluting the analyte. nih.gov
Elution: The analyte is recovered from the sorbent using a strong organic solvent (e.g., methanol, acetonitrile). forensicresources.org
SPE offers advantages such as higher recovery, better reproducibility, reduced solvent consumption, and the potential for automation. nih.gov
| Technique | Principle | Advantages | Common Solvents/Sorbents |
| LLE | Partitioning between two immiscible liquids. nih.gov | Simple, inexpensive. | Methyl tert-butyl ether (MTBE), Hexane, Chloroform. nih.govnih.gov |
| SPE | Partitioning between a solid sorbent and a liquid sample. forensicresources.org | High recovery, high concentration factor, automation-friendly. nih.gov | C18, Cation Exchange Cartridges. mdpi.comnih.gov |
When dealing with this compound and its potential derivatives, which may exhibit varying degrees of volatility, specific considerations in sample preparation are necessary. The compound itself is semi-volatile, making it suitable for both GC and HPLC analysis.
For more volatile derivatives or impurities, the primary concern is preventing their loss during sample preparation, especially during solvent evaporation steps. Evaporation should be conducted under controlled conditions, for instance, using a gentle stream of nitrogen and moderate temperatures. For highly volatile compounds, techniques like headspace sampling (HS) or purge-and-trap may be more appropriate as they avoid solvent extraction and concentration steps, analyzing the vapor phase in equilibrium with the sample. mdpi.com
For semi-volatile compounds, extraction techniques like LLE and SPE are effective. However, the choice of solvent and elution conditions must be carefully selected to ensure quantitative recovery. Derivatization is another strategy sometimes employed in GC analysis. This involves chemically modifying the analyte to create a derivative that is more volatile, more thermally stable, or has better chromatographic properties. While not always necessary for a ketone like this compound, it can be a useful tool for related compounds containing active hydrogen atoms (e.g., alcohols, amines) to improve peak shape and sensitivity.
Determination of Key Physicochemical Parameters
The comprehensive characterization of any chemical entity requires a thorough understanding of its physicochemical properties. These parameters are fundamental to predicting the substance's behavior in various chemical and biological systems. For this compound and its potential derivatives, key parameters include the acid dissociation constant (pKa) for any ionizable analogs and the compound's intrinsic stability and degradation profile.
Methods for pKa Determination in Ionizable Analogs
While this compound itself is not readily ionizable, its analogs, which may be developed or studied, could contain ionizable functional groups. The acid dissociation constant (pKa) is a critical parameter for such analogs as it governs the extent of ionization at a specific pH, which in turn influences properties like solubility, lipophilicity, and membrane permeability. A variety of well-established methods can be employed for the determination of pKa values. nih.gov
Potentiometric titration is a widely used and robust method for determining pKa. mdpi.comresearchgate.net This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH. mdpi.com The pKa can be determined from the midpoint of the resulting titration curve. For instance, in studies of 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, potentiometric titrations were successfully performed in non-aqueous solvents like isopropyl alcohol, tert-butyl alcohol, N,N-dimethylformamide, and acetonitrile using tetrabutylammonium (B224687) hydroxide (B78521) as the titrant. researchgate.netnih.gov This approach is particularly useful for compounds with limited water solubility.
Spectrophotometry offers another powerful tool for pKa determination, especially for compounds containing a chromophore close to the ionization site. nih.gov This method relies on the principle that the ionized and non-ionized forms of a molecule will have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be calculated. nih.gov An advanced variation of this method involves measuring the ratio of absorbance at two different wavelengths against pH, which can enhance accuracy by correcting for variations in concentration. nih.gov
Other methodologies for pKa determination include conductometry and kinetic methods. nih.gov Conductometry measures the change in electrical conductivity of a solution as the compound ionizes, offering a fast and precise option for pure compounds. nih.gov Kinetic methods, while less common, determine pKa by measuring how the rate of a pH-dependent reaction is influenced by the compound. nih.gov
The selection of an appropriate method depends on the specific properties of the ionizable analog, such as its solubility, purity, and spectral characteristics.
Table 1: Methodologies for pKa Determination
| Method | Principle | Applicability & Considerations |
|---|---|---|
| Potentiometric Titration | Measures the change in pH of a solution upon addition of a titrant. The pKa is determined from the half-neutralization point. mdpi.com | Widely applicable, can be used in non-aqueous solvents for poorly soluble compounds. researchgate.netnih.gov Requires a precise pH measurement. |
| UV-Vis Spectrophotometry | Measures the difference in light absorbance between the ionized and non-ionized forms of the compound at various pH values. nih.gov | Suitable for compounds with a chromophore near the ionization site. Can be highly accurate. nih.gov |
| Conductometry | Measures the change in electrical conductivity of a solution as the compound ionizes. nih.gov | Fast and reliable for pure compounds. Nonspecific, so sample purity is crucial. nih.gov |
| Kinetic Methods | Measures the rate of a pH-dependent reaction that is influenced by the ionization state of the compound. nih.gov | Less common, applicable when the compound can participate in a reaction with a measurable, pH-dependent rate. nih.gov |
Investigation of Stability and Degradation Pathways (excluding safety profiles)
The stability of this compound is a critical factor influencing its shelf-life, formulation, and environmental fate. Degradation can occur through various pathways, including oxidation, hydrolysis, and photodegradation. The molecular structure, featuring a stable aromatic ring and a ketone group, suggests a degree of resilience. However, the tert-butyl group can be a site of metabolic transformation. nih.gov
Studies on the metabolic stability of compounds containing a tert-butyl group indicate that this moiety can be susceptible to oxidation by cytochrome P450 enzymes. nih.gov This often involves the hydroxylation of one of the methyl groups, leading to the formation of a primary alcohol. This initial oxidative step can be followed by further oxidation to an aldehyde and then a carboxylic acid. While not a direct study of this compound, research into overcoming the metabolic lability of the tert-butyl group in other molecules has led to strategies like its replacement with a trifluoromethylcyclopropyl group to enhance stability. nih.gov
The degradation pathways of methyl tert-butyl ether (MTBE), a compound also featuring a prominent tert-butyl group, have been extensively studied and can offer insights into potential degradation mechanisms. ethz.chnih.gov In microbial and advanced oxidation processes, the degradation of MTBE is often initiated by the oxidation of the methoxy (B1213986) group or the tert-butyl group. ethz.chnih.gov A common degradation product is tert-butyl alcohol (TBA). mdpi.com Further degradation of TBA can proceed through various intermediates. ethz.ch Anodic Fenton treatment, an advanced oxidation process, has been shown to degrade MTBE into products such as acetone, tert-butyl formate, and t-butanol, all of which are further degraded over time. nih.gov The initial step in this process is generally considered to be hydrogen abstraction by hydroxyl radicals. nih.gov
While the butyrophenone core is generally stable, the presence of the ketone carbonyl group allows for potential photochemical reactions, such as Norrish-type reactions, upon exposure to UV light. The specific degradation products would depend on the reaction conditions, including the solvent and the presence of other reactive species.
Table 2: Potential Degradation Pathways and Products of the Tert-Butyl Moiety
| Degradation Pathway | Initiating Step | Potential Intermediate Products | Notes |
|---|---|---|---|
| Metabolic Oxidation | Cytochrome P450-mediated hydroxylation of a methyl group. nih.gov | 4'-(1-hydroxy-2,2-dimethylpropyl)-3-methylbutyrophenone | This is a common metabolic pathway for compounds containing a tert-butyl group. nih.gov |
| Chemical Oxidation (e.g., Fenton reaction) | Hydrogen abstraction from a methyl group by hydroxyl radicals. nih.gov | Acetone, tert-butyl formate, tert-butanol. nih.gov | Based on analogy with MTBE degradation. nih.gov |
| Microbial Degradation | Co-metabolism in the presence of a suitable growth substrate. mdpi.com | tert-Butyl alcohol (TBA). mdpi.com | Observed in the biodegradation of MTBE by various microorganisms. ethz.chmdpi.com |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Utility as a Versatile Synthetic Building Block
In the realm of organic chemistry, the value of a compound is often measured by its utility as a building block—a foundational piece for constructing more complex molecules. scbt.com 4'-tert-Butyl-3-methylbutyrophenone serves as such a scaffold, offering multiple reactive sites for elaboration.
The synthesis of complex molecules requires starting materials that provide both a structural foundation and handles for chemical modification. klinger-lab.de The 4'-tert-butylphenyl group is a common motif used to impart steric bulk and lipophilicity, which can be crucial for tailoring the properties of a target molecule. Recent research has demonstrated that the tert-butyl group itself can be functionalized, for instance, through catalytic hydroxylation, effectively transforming it from a passive steric group into a reactive site for building more elaborate structures. chemrxiv.org
The butyrophenone (B1668137) portion of the molecule offers a reactive ketone and an alpha-carbon that can participate in a wide array of carbon-carbon bond-forming reactions. This allows chemists to use this compound as a starting point for constructing intricate molecular frameworks. For example, related tert-butylated aromatic compounds have been used in the synthesis of complex molecules intended for various applications, including antiarthritic drug candidates. nih.gov The development of multifunctional nanomaterials and polymers also relies on well-defined building blocks to create complex architectures, a role that tailored molecules like this compound are suited to fill. klinger-lab.de
Stereoselective synthesis, the ability to produce a single desired stereoisomer of a chiral molecule, is fundamental to modern chemistry, particularly in the development of pharmaceuticals. While this compound is not chiral itself, its structure contains prochiral elements that can be converted into chiral centers.
The ketone's carbonyl group is a prochiral center that can undergo stereoselective reduction to form a chiral secondary alcohol. The choice of a chiral reducing agent or catalyst can determine which enantiomer of the resulting alcohol is formed. Furthermore, the methyl group at the 3-position of the butyryl chain can influence the stereochemical outcome of reactions at the adjacent carbon atoms (the carbonyl at C1 and the methylene (B1212753) at C2), providing a degree of diastereocontrol in subsequent transformations. This makes the compound a potential intermediate for accessing chiral molecules with multiple stereocenters.
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of drugs. The butyrophenone structure is a valuable precursor for synthesizing a variety of heterocyclic rings. The ketone functionality is particularly versatile; for instance, it can react with hydrazines in the Fischer indole (B1671886) synthesis to produce substituted indoles, or with 1,2-dicarbonyl compounds and ammonia (B1221849) in the Hantzsch pyridine (B92270) synthesis.
The 4'-tert-butylphenyl motif has been successfully incorporated into various heterocyclic systems. In one notable example, a one-pot "click chemistry" approach was used to synthesize novel 1,2,3-triazole derivatives from a precursor containing a tert-butylphenyl group. nih.gov These triazoles, a class of heterocycles with a wide range of pharmacological activities, were investigated as potential agonists for the GPR119 receptor. nih.gov Similarly, building blocks containing a tert-butyl group are used in the synthesis of triazinones, another important class of heterocyclic compounds, by reacting them with reagents like thiocarbohydrazide. This demonstrates the utility of the tert-butylphenyl moiety as a key component in strategies aimed at discovering new bioactive heterocyclic scaffolds.
Exploration in Medicinal Chemistry Research Programs
The butyrophenone scaffold is a well-established pharmacophore in medicinal chemistry, most famously represented by the antipsychotic drug haloperidol (B65202). The exploration of analogues like this compound is a key strategy in the search for new and improved therapeutic agents.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The butyrophenone class of compounds are known to act as tranquilizers and antipsychotics, primarily through their action as dopamine (B1211576) antagonists. researchgate.net The design and synthesis of novel derivatives allow for the fine-tuning of these interactions.
The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability. nih.gov It can also provide crucial steric interactions within a receptor's binding pocket. The synthesis of related compounds like 4'-tert-butyl-γ-chlorobutyrophenone serves as an example of creating molecular probes to study receptor binding and function. researchgate.net The design of new anticancer agents and other therapeutics frequently involves the synthesis of novel molecular frameworks, a process where versatile building blocks are essential. nih.govnih.gov The structure of this compound, with its combination of a known pharmacophore and tunable peripheral groups, makes it an attractive starting point for fragment-based drug design and the development of new molecular probes.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. nih.gov Extensive SAR studies have been conducted on butyrophenone analogues, particularly in the context of antipsychotic agents. pharmacy180.comyoutube.comslideshare.net
Key findings from these studies on butyrophenone-based antipsychotics include:
Aromatic Ring Substitution: A fluorine atom at the para-position of the phenyl ring generally enhances antipsychotic activity. pharmacy180.comyoutube.com The 4'-tert-butyl group in the title compound represents a different type of substitution, which would be expected to significantly alter its pharmacological profile by increasing lipophilicity and steric bulk.
Carbonyl Group: The ketone's carbonyl group is considered optimal for activity in many cases, though it can sometimes be replaced by other groups like a hydroxyl or a substituted carbon atom. pharmacy180.com
Alkyl Chain Length: For many CNS-active butyrophenones that contain a basic nitrogen atom, a three-carbon chain (a propyl chain) between the ketone and the nitrogen atom is optimal for activity. pharmacy180.comyoutube.com Lengthening or shortening this chain typically leads to a decrease in potency.
Basic Nitrogen Group: A tertiary amino group, often incorporated into a piperidine (B6355638) or similar cyclic structure, is crucial for the activity of many butyrophenone antipsychotics. pharmacy180.com
Detailed SAR studies on haloperidol analogues, where the core butyrophenone structure is modified, have provided a deeper understanding of receptor binding. The data below illustrates how specific changes to the molecular structure can dramatically alter binding affinity at various dopamine (D) and serotonin (B10506) (5-HT) receptors, which are key targets for antipsychotic drugs. nih.gov
| Compound | Modification from Haloperidol Analogue (SYA 013) | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) |
|---|---|---|---|---|---|
| SYA 013 | Base Compound (Homopiperazine analogue of Haloperidol) | 43.3 | 158.8 | 117.4 | 23.3 |
| Compound 7 | Replacement of 4-chlorophenyl with 2,3-dichlorophenyl | 14.8 | 24.3 | 158.8 | 17.3 |
| Compound 8 | Replacement of 4-chlorophenyl with 3,4-dichlorophenyl | 10.3 | 17.8 | 102.8 | 13.6 |
| Compound 11 | Replacement of 4-chlorophenyl with 2-methoxyphenyl | 114.3 | 283.3 | 43.3 | 31.8 |
| Compound 12 | Replacement of 4-chlorophenyl with 2-ethoxyphenyl | 100.3 | 193.3 | 72.5 | 21.8 |
Data sourced from a study on haloperidol analogues. nih.gov
This detailed understanding of SAR allows medicinal chemists to rationally design new molecules like this compound and its derivatives to achieve a desired pharmacological profile, potentially leading to safer and more effective drugs.
Investigation of Molecular Interactions with Biological Targets (e.g., Receptor Binding Affinities)
The therapeutic potential and pharmacological profile of a compound are fundamentally linked to its ability to interact with specific biological targets. In the realm of medicinal chemistry, particularly for compounds with potential applications in neuroscience, the investigation of molecular interactions with receptors and transporters is a critical area of research. For butyrophenone derivatives, a class of compounds known for their effects on the central nervous system, the primary targets of interest are often dopamine and serotonin receptors.
Research into novel butyrophenone analogs continues to explore the structure-activity relationships that govern receptor binding. A notable example is the butyrophenone analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (referred to as Compound 13 in a study), which has been evaluated for its binding affinities at a range of dopamine and serotonin receptors, as well as neurotransmitter transporters. nih.gov The data from such studies are invaluable for predicting the potential biological targets of related compounds like this compound.
The binding affinity of a compound is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The receptor binding profile of the analog Compound 13 reveals a multi-receptor interaction pattern, a characteristic often sought in the development of atypical antipsychotics. nih.gov
The data for this analog demonstrates significant affinity for several key receptors implicated in neuropsychiatric disorders. For instance, its high affinity for the dopamine D2 receptor is consistent with the general profile of butyrophenones. nih.govwikipedia.org Furthermore, its interaction with various serotonin (5-HT) receptor subtypes, such as 5-HT1A and 5-HT2A, suggests a more complex pharmacological profile that may differ from first-generation antipsychotics. nih.gov The affinity for the serotonin transporter (SERT) also indicates a potential for modulating serotonergic neurotransmission. nih.gov
The presence of the tert-butyl group on the phenyl ring of this compound is a significant structural feature. In medicinal chemistry, a tert-butyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability and, due to its steric bulk, can also play a crucial role in the specific binding to a receptor pocket, potentially increasing affinity and selectivity for a particular biological target.
The following table presents the receptor binding affinities for the structurally related butyrophenone analog, Compound 13, providing a predictive framework for the potential molecular interactions of this compound.
| Receptor/Transporter | Ki (nM) |
|---|---|
| Dopamine D2 | 35.2 |
| Dopamine D3 | 15.7 |
| Dopamine D4 | 14.3 |
| Serotonin 5-HT1A | 117 |
| Serotonin 5-HT2A | 23.6 |
| Serotonin 5-HT2C | 48.5 |
| Serotonin 5-HT7 | 39.1 |
| Adrenergic α1 | 15.6 |
| Adrenergic α2 | 138 |
| Histamine H1 | 29.3 |
| Dopamine Transporter (DAT) | >10,000 |
| Serotonin Transporter (SERT) | 56.6 |
| Norepinephrine (B1679862) Transporter (NET) | >10,000 |
Data derived from a study on the butyrophenone analog 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. nih.gov
This detailed receptor binding profile for a close structural analog underscores the likely polyspecific nature of this compound's interactions with biological targets. The moderate to high affinities across multiple G-protein coupled receptors, particularly within the dopamine and serotonin systems, suggest that its biological effects would be the result of a complex interplay between these different receptor interactions. The negligible affinity for the dopamine and norepinephrine transporters, coupled with a moderate affinity for the serotonin transporter, further refines its potential pharmacological fingerprint. nih.gov Such investigations are fundamental to understanding the therapeutic potential and guiding the future development of this and related chemical entities in advanced organic synthesis and medicinal chemistry research.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 4'-tert-Butyl-3-methylbutyrophenone, and how can spectral data inconsistencies be resolved?
- Methodology : Use GC-MS for purity analysis and NMR (¹H/¹³C) for structural confirmation. For resolving spectral discrepancies, cross-reference data with NIST Chemistry WebBook entries for benzophenone derivatives and employ computational tools like density functional theory (DFT) to simulate spectra for validation .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodology : Systematically vary reaction parameters (catalyst type, temperature, solvent polarity) using Design of Experiments (DOE). Monitor intermediates via TLC or HPLC. For example, tert-butyl group stability under acidic conditions requires careful pH control to avoid undesired side reactions .
Q. What experimental approaches are suitable for studying the compound’s role as a chain terminator in polymer chemistry?
- Methodology : Conduct kinetic studies via gel permeation chromatography (GPC) to monitor molecular weight distribution during polymerization. Compare termination rates with/without the compound under controlled initiator concentrations and temperatures .
Advanced Research Questions
Q. How can AI-driven tools enhance structure elucidation and reaction pathway prediction for derivatives of this compound?
- Methodology : Implement expert systems like DENDRAL or modern machine learning models (e.g., graph neural networks) trained on spectral databases. For synthesis design, use retrosynthetic algorithms (e.g., Chematica) to propose viable routes, validated by in silico reaction simulations .
Q. What crystallographic techniques are critical for resolving the 3D conformation of this compound in solid-state studies?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data. Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., van der Waals forces from tert-butyl groups) .
Q. How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For enzyme inhibition studies, use fluorogenic substrates to monitor activity changes in real-time. Validate specificity via competitive assays with known inhibitors .
Q. What strategies address contradictions in published data on the compound’s reactivity or bioactivity?
- Methodology : Conduct meta-analyses to identify variables (e.g., solvent polarity, assay conditions) causing discrepancies. Replicate key studies under standardized protocols and apply statistical tests (e.g., ANOVA) to isolate confounding factors. Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
